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Compound of Interest

Compound Name:
N1,N1,2-Trimethylbenzene-1,4-

diamine

CAS No.: 27746-11-8

Cat. No.: B2659329

Get Quote

Understanding the baseline physical properties of this diamine is critical for predicting its

behavior in downstream reactions, such as its solubility in organic solvents and its susceptibility

to oxidation. The electron-donating nature of both the methyl and dimethylamino groups

renders the aromatic ring highly electron-rich, which directly influences its handling

requirements[3].

Table 1: Quantitative Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2659329#bc-rfq
https://www.lkouniv.ac.in/site/writereaddata/siteContent/202003291608408879arun_sethi_Amines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2659329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description

CAS Number 27746-11-8

Molecular Formula C9H14N2

Molecular Weight 150.22 g/mol [4]

Melting Point 45–46 °C

Physical State Low-melting solid / Viscous liquid

Purity (Commercial Standard) ≥ 95%[5]

Storage Temperature 2–8 °C (Refrigerated, under inert gas)

SMILES Cc1cc(N)ccc1N(C)C

Data synthesized from and .

Retrosynthetic Strategy & Causal Methodology
The synthesis of N1,N1,2-trimethylbenzene-1,4-diamine is typically achieved through a two-

step sequence starting from commercially available N,N-dimethyl-o-toluidine. As a scientist, it is

crucial to understand why these specific conditions are chosen, rather than simply following a

recipe.

N,N-dimethyl-o-toluidine
(Starting Material)

Nitration
(HNO3 / H2SO4, 0°C)

4-nitro-N,N-dimethyl-o-toluidine
(Intermediate)

Catalytic Hydrogenation
(Pd/C, H2, EtOH)

N1,N1,2-trimethylbenzene-1,4-diamine
(Target)

Click to download full resolution via product page

Step-by-step synthesis workflow for N1,N1,2-trimethylbenzene-1,4-diamine.

Step 1: Regioselective Electrophilic Aromatic Nitration
Reagents: N,N-dimethyl-o-toluidine, Conc. H2​SO4​, Conc. HNO3​.

The Causality: The dimethylamino group is a powerful activating group. If nitration is

performed at room temperature, the thermal kinetic energy will exceed the activation barrier
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for oxidative degradation, leading to the formation of intractable black tars[3]. By strictly

maintaining the temperature at 0–5 °C, we control the reaction kinetics. Furthermore, the

steric bulk of the ortho-methyl group and the dimethylamino group effectively blocks the

remaining ortho positions, directing the electrophilic nitronium ion ( NO2+​) almost exclusively

to the para position (C4).

Self-Validating Protocol: Monitor via TLC (Hexane/EtOAc). The successful formation of 4-

nitro-N,N-dimethyl-o-toluidine is confirmed by a distinct yellow, UV-active spot. To self-

validate regioselectivity, 1H NMR must show a characteristic 1,2,4-trisubstituted splitting

pattern: a singlet for H3, a doublet of doublets for H5, and a doublet for H6.

Step 2: Catalytic Hydrogenation
Reagents: 4-nitro-N,N-dimethyl-o-toluidine, 10% Pd/C, H2​gas (3 atm), Ethanol.

The Causality: While classical dissolving metal reductions (e.g., Fe/HCl) can reduce nitro

groups, they are actively avoided here[6]. The target diamine is highly electron-rich and acts

as a strong bidentate ligand. If iron is used, the diamine will chelate the metal ions, creating

an emulsion-heavy sludge that drastically reduces isolated yield. Palladium on carbon (Pd/C)

with hydrogen gas is chosen because it is a clean, heterogeneous process where the only

byproduct is water.

Self-Validating Protocol: The reaction is complete when hydrogen gas uptake ceases. The

system self-validates visually: the bright yellow color of the nitro intermediate will fade to a

colorless or pale-amber solution. LC-MS will confirm a mass shift of -30 Da (transition from

−NO2​to −NH2​).

Mechanistic Toxicology & Safe Handling (E-E-A-T)
Due to its high electron density, N1,N1,2-trimethylbenzene-1,4-diamine is prone to auto-

oxidation in the presence of atmospheric oxygen and light, forming reactive radical species.

Hazard Profile: According to standard safety documentation, the compound triggers the

following critical hazard statements:

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled.
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H315 / H319 / H335: Causes skin irritation, serious eye irritation, and respiratory irritation.

Handling Rationale: Because aromatic amines can be metabolically activated by cytochrome

P450 enzymes into reactive hydroxylamines (which can cross-link DNA)[7], strict PPE (nitrile

gloves, safety goggles) and fume hood usage are non-negotiable. The compound must be

stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative

degradation into azo/azoxy dimers, which would compromise downstream synthetic yields.

Applications in Advanced Therapeutics (Kinase
Inhibition)
The primary research value of N1,N1,2-trimethylbenzene-1,4-diamine lies in its role as a

nucleophilic building block for synthesizing complex heterocyclic active pharmaceutical

ingredients (APIs). Patent literature extensively documents its use in the development of novel

kinase inhibitors targeting SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase

2), and MYLK (Myosin light chain kinase)[1][2].

The primary amine at the C4 position is highly nucleophilic and readily undergoes Buchwald-

Hartwig cross-coupling or SN​Ar reactions with heteroaryl halides (e.g., functionalized

pyrimidines or quinolines) to form the core scaffold of these inhibitors[1].
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Mechanism of action for SYK kinase inhibitors derived from the diamine building block.

Clinical Relevance: By inhibiting SYK, these diamine-derived compounds block the

downstream propagation of the B-cell receptor (BCR) signaling cascade (preventing the

activation of BTK and PLCγ2)[2]. This mechanism is a highly validated therapeutic pathway for

treating autoimmune diseases (such as rheumatoid arthritis), inflammatory disorders, and
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certain B-cell malignancies[1][8]. Similarly, LRRK2 inhibition is a leading frontier in disease-

modifying therapies for Parkinson's disease[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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